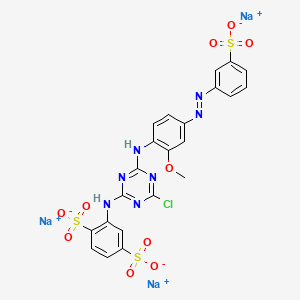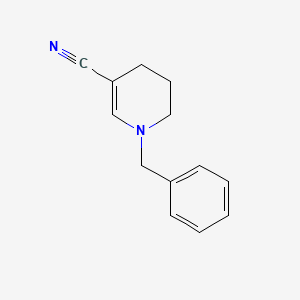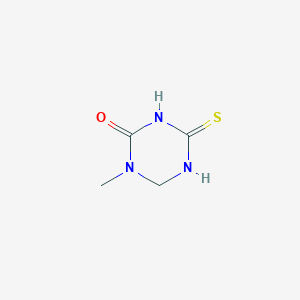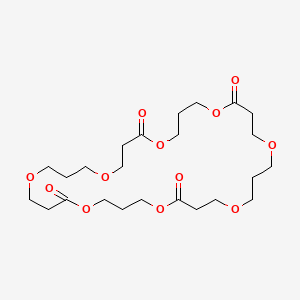![molecular formula C3H6N2 B14453448 2,5-Diazabicyclo[2.1.0]pentane CAS No. 75173-07-8](/img/structure/B14453448.png)
2,5-Diazabicyclo[2.1.0]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazabicyclo[2.1.0]pentane is a bicyclic organic compound with the molecular formula C₃H₆N₂. This compound is characterized by its unique structure, which consists of a five-membered ring with two nitrogen atoms. It is a colorless liquid at room temperature and is known for its high reactivity due to the strain in its bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[2.1.0]pentane can be synthesized through several methods. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene . This process involves heating the precursor compound to high temperatures, causing it to decompose and form this compound.
Another method includes the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, where ultraviolet light is used to break the chemical bonds in the precursor, leading to the formation of the desired compound . Additionally, the pyrolysis of N-phenyl-2-oxo-3-azabicyclo[2.2.1]heptane and the addition of methylene to cyclobutene are also viable synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale pyrolysis or photolysis processes. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2,5-Diazabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Isomerization: It can isomerize to form cyclopentene or 1,4-pentadiene.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, iodine, and hydrogen bromide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require catalysts like platinum .
Major Products
The major products formed from reactions involving this compound include cyclopentene, bromocyclopentane, and cis-1,3-diacetoxycyclopentane .
科学的研究の応用
2,5-Diazabicyclo[2.1.0]pentane has several applications in scientific research:
作用機序
The mechanism of action of 2,5-Diazabicyclo[2.1.0]pentane involves its high reactivity due to the strain in its bicyclic structure. This strain makes the compound highly susceptible to ring-opening reactions, which can lead to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
2,5-Diazabicyclo[2.1.0]pentane can be compared to other bicyclic compounds such as:
Bicyclo[2.1.0]pentane: Similar in structure but lacks the nitrogen atoms, making it less reactive.
2,3-Diazabicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of this compound, it has a larger ring structure and different reactivity.
N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptane: Another related compound used in synthetic routes to produce this compound.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
75173-07-8 |
|---|---|
分子式 |
C3H6N2 |
分子量 |
70.09 g/mol |
IUPAC名 |
2,5-diazabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C3H6N2/c1-2-3(4-1)5-2/h2-5H,1H2 |
InChIキー |
FTGFEAWOLFEXBI-UHFFFAOYSA-N |
正規SMILES |
C1C2C(N1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)

![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)






![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
